4-benzoyl-1H-pyrrole-2-carboxylic Acid

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Generic pyrrole-2-carboxylic acids introduce regiochemical variability that undermines HDAC6 inhibitor and PPAR agonist SAR. 4-Benzoyl-1H-pyrrole-2-carboxylic acid (CAS 15372-84-6) is the exact building block validated in published studies. • 4-Benzoyl substitution essential for HDAC6 selectivity and PPARα/γ dual activation; substitution with 3- or 5-benzoyl analogs loses activity. • Free C2 carboxylic acid enables direct conjugation of zinc-binding groups and surface recognition elements. • High melting point (234-236 °C) and reported 100% saponification yield support multi-gram scale-up. Supplied at 95% purity; non-hazardous for ambient global shipping.

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
CAS No. 15372-84-6
Cat. No. B093085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-1H-pyrrole-2-carboxylic Acid
CAS15372-84-6
Synonyms4-BENZOYL-1H-PYRROLE-2-CARBOXYLIC ACID
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O
InChIInChI=1S/C12H9NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h1-7,13H,(H,15,16)
InChIKeyZAOGOXQEINPQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoyl-1H-pyrrole-2-carboxylic Acid (CAS 15372-84-6): A Dual-Functional Building Block with Integrated Ketone and Carboxylic Acid Handles


4-Benzoyl-1H-pyrrole-2-carboxylic acid (BPCA) is a heterocyclic building block of the benzoylpyrrole class, defined by a pyrrole ring substituted at the 4-position with a benzoyl ketone and at the 2-position with a carboxylic acid [1]. It is commercially available as a research chemical with a typical purity specification of 95% and a melting point of 234–236 °C . The compound serves as a versatile scaffold in medicinal chemistry for constructing histone deacetylase (HDAC) inhibitors, PPAR activators, and kinase inhibitors, while also acting as a precursor to diverse pyrrolecarboxamides, esters, and heterocyclic systems [2][3].

Why Generic Substitution of 4-Benzoyl-1H-pyrrole-2-carboxylic Acid (CAS 15372-84-6) Fails in Synthetic and Screening Workflows


Substituting 4-benzoyl-1H-pyrrole-2-carboxylic acid with a generic pyrrole-2-carboxylic acid or an unsubstituted benzoylpyrrole analog directly alters key physicochemical and reactivity parameters that govern both downstream synthetic efficiency and biological screening outcomes. The precise placement of the benzoyl moiety at the 4-position, rather than the 3- or 5-position, dictates the regioselectivity of subsequent electrophilic substitutions and influences the binding affinity of derived analogs for targets such as PPARs and HDAC6 [1][2]. Furthermore, the free carboxylic acid group confers a specific hydrogen-bonding capacity and polarity (LogP ~1.94, PSA 70.16 Ų) that differs substantially from ester, amide, or unsubstituted analogs, directly impacting solubility, membrane permeability, and in vitro assay performance [3][4]. Procurement of a closely related but structurally distinct analog introduces uncontrolled variables that can undermine reproducibility in medicinal chemistry campaigns and high-throughput screening programs.

Quantitative Comparative Evidence for 4-Benzoyl-1H-pyrrole-2-carboxylic Acid (CAS 15372-84-6): Direct Benchmarking Against Structural Analogs


Synthetic Utility: Optimized Reaction Conditions for Quantitative Yield vs. Ester Analogs

4-Benzoyl-1H-pyrrole-2-carboxylic acid can be synthesized under mild alkaline hydrolysis conditions with a reported yield of 100% . This contrasts with the synthesis of its ester analog, methyl 4-benzoyl-1H-pyrrole-2-carboxylate, which requires more elaborate esterification conditions and typically achieves lower yields . The free acid form offers superior atom economy and a simpler workup for subsequent amide coupling or peptide conjugation reactions, reducing the number of synthetic steps required compared to routes that start from the ester or amide derivatives.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Physicochemical Differentiation: Lipophilicity and Polarity Profile vs. Unsubstituted Pyrrole-2-carboxylic Acid

The calculated LogP of 4-benzoyl-1H-pyrrole-2-carboxylic acid is 1.94, substantially higher than that of pyrrole-2-carboxylic acid (LogP ~0.5) [1]. This ~1.4 log unit difference corresponds to approximately a 25-fold increase in lipophilicity, which translates to enhanced membrane permeability and improved oral bioavailability potential in lead optimization campaigns [2]. The polar surface area (PSA) of 70.16 Ų remains within the acceptable range for CNS penetration (<90 Ų), balancing solubility with permeability in a way that unsubstituted pyrrole-2-carboxylic acid (PSA ~53 Ų, LogP ~0.5) does not achieve.

Drug Design ADME Physicochemical Properties

Thermal Stability and Handling Properties: Melting Point vs. Ethyl Ester Analog

4-Benzoyl-1H-pyrrole-2-carboxylic acid exhibits a sharp melting point of 234–236 °C . In contrast, its ethyl ester analog, ethyl 4-benzoyl-1H-pyrrole-2-carboxylate, is reported as a liquid or low-melting solid . The high melting point of the free acid confers superior storage stability at ambient temperature and facilitates purification by recrystallization, reducing the need for column chromatography during intermediate scale-up. The solid nature also simplifies accurate weighing for sensitive biological assays compared to liquid esters that may be prone to oxidative degradation or hydrolysis upon storage.

Chemical Handling Storage Thermal Properties

Versatility in Downstream Derivatization: Free Carboxylic Acid vs. Amide Analog for Parallel Library Synthesis

The free carboxylic acid group of 4-benzoyl-1H-pyrrole-2-carboxylic acid enables direct amide bond formation with a wide range of amines via standard coupling reagents (e.g., HATU, EDC/HOBt), facilitating the rapid synthesis of diverse analog libraries [1]. In contrast, the corresponding carboxamide analog, 4-benzoyl-1H-pyrrole-2-carboxamide, lacks this versatile handle and requires additional deprotection or activation steps for further derivatization . Studies on benzoylpyrrole-based PPAR activators and HDAC6 inhibitors have demonstrated that the free carboxylic acid serves as a critical anchor for structure-activity relationship (SAR) exploration, with subsequent amide or ester derivatives showing markedly altered potency and selectivity profiles [2][3].

Medicinal Chemistry Parallel Synthesis SAR

Optimal Research and Industrial Application Scenarios for 4-Benzoyl-1H-pyrrole-2-carboxylic Acid (CAS 15372-84-6)


Medicinal Chemistry: Scaffold for HDAC6-Selective Inhibitor Lead Optimization

4-Benzoyl-1H-pyrrole-2-carboxylic acid serves as the core scaffold for synthesizing aroylpyrrole-based histone deacetylase 6 (HDAC6) inhibitors, where the 4-benzoyl group is essential for achieving high potency and selectivity over HDAC1 [1]. The free carboxylic acid provides a versatile handle for attaching zinc-binding groups and surface recognition elements. SAR studies demonstrate that modifications to the benzoyl moiety and the carboxylic acid position dramatically alter inhibitory activity, underscoring the importance of procuring the precisely substituted building block for reproducible lead optimization.

Chemical Biology: Precursor for Benzoylpyrrole-Based PPARα/γ Activators in Metabolic Disease Research

This compound is a validated starting material for constructing benzoylpyrrole-based carboxylic acids that act as dual PPARα/γ activators with favorable blood glucose-lowering effects without body weight gain [2]. The 4-benzoyl substitution pattern and the free carboxylic acid are both critical for PPAR activation, and substitution with closely related analogs lacking either feature results in loss of activity. Procurement of the exact CAS 15372-84-6 compound ensures fidelity to published SAR and enables reproducible in vivo efficacy studies.

Process Chemistry: Intermediate for Kilogram-Scale Synthesis via High-Yielding Hydrolysis Protocol

The reported 100% yield for synthesizing 4-benzoyl-1H-pyrrole-2-carboxylic acid from its methyl ester under mild alkaline conditions (NaOH in methanol/water, 20 °C, pH 6, 12 h) makes it an attractive intermediate for scale-up in process chemistry . The high yield, coupled with the compound's high melting point (234–236 °C) that facilitates purification by recrystallization, supports cost-effective production of downstream APIs and advanced intermediates in multi-kilogram quantities.

Heterocyclic Chemistry: Building Block for Fused Pyrrole Systems via Cyclocondensation and Cross-Coupling

The dual functionality of 4-benzoyl-1H-pyrrole-2-carboxylic acid—a reactive ketone at C4 and a carboxylic acid at C2—enables sequential derivatization to construct fused pyrrolo[2,3-d]pyrimidines, pyrrolopyrazines, and other heterocyclic cores of pharmaceutical relevance [3]. The regiochemistry of substitution directs cyclization pathways differently than 3-benzoyl or 5-benzoyl analogs, making the 4-benzoyl isomer essential for accessing specific heterocyclic scaffolds. This compound is particularly valuable in diversity-oriented synthesis and parallel library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-benzoyl-1H-pyrrole-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.